Comparative Kd Binding Affinity: Degrader-2 Versus Degrader-1 for BRAF and BRAF-V600E
PROTAC BRAF-V600E degrader-2 demonstrates moderate nanomolar binding affinity to both wild-type BRAF and mutant BRAF-V600E, with a measurable preference for the mutant form. In direct cross-study comparison, degrader-2 exhibits approximately 6-fold lower binding affinity than degrader-1 for both BRAF and BRAF-V600E, establishing a clear differentiation in target engagement potency that informs compound selection based on required binding stringency .
| Evidence Dimension | Kd binding affinity (nM) |
|---|---|
| Target Compound Data | BRAF: 14.4 nM; BRAF-V600E: 9.5 nM |
| Comparator Or Baseline | PROTAC BRAF-V600E degrader-1: BRAF 2.4 nM; BRAF-V600E 2 nM |
| Quantified Difference | Degrader-2 exhibits ~6-fold lower affinity than degrader-1 (14.4 vs 2.4 nM for BRAF; 9.5 vs 2 nM for BRAF-V600E) |
| Conditions | In vitro binding assay using purified proteins |
Why This Matters
Binding affinity directly impacts the concentration required for target engagement in cellular and in vivo experiments; users requiring higher potency may prioritize degrader-1, while degrader-2 offers an alternative affinity tier for distinct experimental designs.
